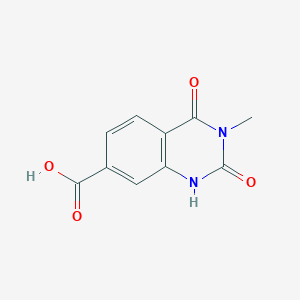

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Description

Properties

IUPAC Name |

3-methyl-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-12-8(13)6-3-2-5(9(14)15)4-7(6)11-10(12)16/h2-4H,1H3,(H,11,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSPIOBWQGDZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Urea-Mediated Cyclization

A common method for synthesizing 2,4-dioxo-1,2,3,4-tetrahydroquinazolines involves heating anthranilic acid derivatives with urea or methylurea in acidic conditions. For example:

-

7-Methoxycarbonylanthranilic acid reacts with N-methylurea in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding the tetrahydroquinazoline ring with concomitant ester hydrolysis.

-

The methyl group at position 3 is introduced via the use of N-methylurea instead of urea.

Reaction Conditions Table

Thiourea Derivatives and Post-Oxidation

Thiourea analogs can also serve as cyclization agents, followed by oxidation to convert thione to ketone groups. For instance:

-

7-Carboxyanthranilic acid reacts with N-methylthiourea in the presence of iodine and dimethyl sulfoxide (DMSO), forming the thioxo intermediate, which is oxidized to the dioxo derivative using hydrogen peroxide.

| Substrate | Catalyst System | CO₂ Pressure (atm) | Yield (%) |

|---|---|---|---|

| 7-Bromo-tetrahydroquinazoline | Pd(OAc)₂/Xantphos | 1 | 72 |

| 7-Iodo-tetrahydroquinazoline | PdCl₂(PPh₃)₂ | 3 | 85 |

Methyl Group Introduction at Position 3

Direct Alkylation

Post-cyclization alkylation using methyl iodide or dimethyl sulfate under basic conditions:

Cyclization with Pre-Methylated Reagents

Using N-methylurea in the cyclocondensation step avoids the need for post-synthetic methylation, streamlining the process.

Optimization Challenges and Scalability

Key challenges include:

-

Regioselectivity : Ensuring methylation occurs exclusively at position 3.

-

Acid Sensitivity : The carboxylic acid group may necessitate protective strategies during cyclization (e.g., ester protection followed by hydrolysis).

-

Catalyst Cost : Palladium-based systems, while efficient, increase production costs.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. Studies have shown that 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Biochemical Probes

Enzyme Inhibition

this compound serves as a valuable biochemical probe for studying enzyme activities. It has been utilized to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition can provide insights into the mechanisms of action for various therapeutic agents.

Fluorescent Labeling

The compound can be modified to include fluorescent tags for use in biological imaging. This application is particularly useful in tracking cellular processes and understanding the dynamics of cellular interactions in real-time .

Material Science Applications

Polymer Synthesis

In material science, this compound has been explored as a monomer for the synthesis of novel polymers with unique properties. These polymers may exhibit enhanced thermal stability and mechanical strength compared to conventional materials .

Nanocomposite Development

The compound is also being investigated for its role in developing nanocomposites. Incorporating this compound into nanostructured materials can lead to improved electrical conductivity and mechanical properties suitable for applications in electronics and energy storage devices .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid and its derivatives often involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Insights

Acidity and Reactivity

- Fluorinated Analogues : The 4-fluorophenyl derivative (sc-345644) exhibits greater acidity (pKa ~3.2) compared to the methyl-substituted compound (pKa ~4.1) due to fluorine's electron-withdrawing effect, enhancing its participation in nucleophilic acyl substitution .

- Thioxo Derivatives : Replacement of a dioxo group with a thioxo (e.g., CAS:361150-40-5) alters electronic properties, enabling stronger metal coordination (e.g., Fe³⁺, Cu²⁺) .

Solubility and Stability

- Hydrophobic Substituents : Phenyl and naphthyl groups (CAS:669752-01-6, Ref:10-F663349) reduce aqueous solubility but improve lipid membrane permeability, relevant for CNS-targeting drugs .

- Methoxyethyl Modification: The 2-methoxyethyl group in CAS:361150-40-5 increases solubility in ethanol and DMSO, making it preferable for in vitro assays .

Biological Activity

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound belonging to the quinazoline family. Its unique structure and functional groups confer a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a quinazoline core with a methyl group and carboxylic acid functionality that enhance its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 220.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Purity | ≥95% |

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives possess activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. A study reported moderate antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of approximately 17.5 µM . This suggests that the compound can inhibit cancer cell growth through mechanisms that may involve apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

Additionally, compounds related to this structure have demonstrated anti-inflammatory effects. They may inhibit pro-inflammatory cytokines or modulate pathways associated with inflammation. This property is particularly relevant in the context of chronic inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes involved in disease pathways.

- Receptor Modulation : It may bind to receptors such as serotonin receptors or others involved in cell signaling pathways.

These interactions can lead to downstream effects that modulate cellular processes relevant to disease states.

Study on Anticancer Activity

A recent investigation into the anticancer activity of this compound revealed its efficacy against human colorectal cancer (HCT116) cells as well. The reported IC50 was about 58 µM , indicating selective cytotoxicity towards certain cancer cell lines. This selectivity is crucial for developing targeted therapies with reduced side effects.

Synthesis and Structural Variations

The synthesis of this compound typically involves cyclization reactions starting from anthranilic acid derivatives. Variations in the synthesis route can lead to different derivatives with potentially enhanced biological activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar quinazoline derivatives:

| Compound Name | Biological Activity |

|---|---|

| Quinazoline | General anticancer properties |

| 2-Methylquinazoline | Moderate antimicrobial effects |

| 4-Oxoquinazoline | Limited activity against specific cancers |

The presence of both methyl and carboxylic acid groups in this compound enhances its reactivity and potential therapeutic applications compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, and how do reaction parameters influence yield and purity?

- Answer : The synthesis typically involves multi-step organic reactions, starting with condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and oxidation. Key reagents include acidic or basic catalysts (e.g., sulfuric acid for cyclization) and oxidizing agents like KMnO₄ or CrO₃ for introducing dioxo groups . Reaction conditions (temperature, pH, solvent polarity) critically affect intermediates’ stability and final product purity. For example, microwave-assisted synthesis can reduce reaction time and improve regioselectivity compared to traditional reflux methods .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinazoline core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500–3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while Mass Spectrometry (MS) verifies molecular weight and fragmentation patterns .

Q. How does the carboxylic acid group influence the compound’s solubility and reactivity in aqueous vs. organic media?

- Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., water, DMSO) through hydrogen bonding but reduces solubility in non-polar solvents. It participates in nucleophilic acyl substitution reactions, enabling esterification or amidation for derivatization. The electron-withdrawing nature of the adjacent dioxo groups increases the acidity of the carboxylic proton (pKa ~2–3), facilitating deprotonation under basic conditions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities (e.g., inconsistent enzyme inhibition data)?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or compound purity. Validate purity via HPLC and NMR before testing. Use orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm activity. Computational docking studies (e.g., molecular dynamics simulations) can identify binding modes and explain variability in IC₅₀ values . For example, notes selective cytotoxicity in cancer cells, which may depend on cell line-specific receptor expression.

Q. How can X-ray crystallography and computational modeling elucidate the compound’s interaction with biological targets?

- Answer : Single-crystal X-ray diffraction (as in ) provides precise structural data, including hydrogen-bonding networks and π-π stacking interactions critical for target binding. Pair this with Density Functional Theory (DFT) to predict electron distribution and reactive sites. Molecular docking (AutoDock, Schrödinger) can simulate binding to enzymes (e.g., kinases), guiding mutagenesis studies to validate key residues .

Q. What are the challenges in optimizing regioselectivity during chemical derivatization, and how can they be addressed?

- Answer : The quinazoline core’s electron-deficient nature makes it prone to multiple reaction pathways. Protect the carboxylic acid group using tert-butyl esters to prevent unwanted acylations. Employ directing groups (e.g., bromine) to control substitution positions. Use kinetic vs. thermodynamic control (low vs. high temperatures) to favor specific intermediates . For example, highlights fluorine substituents’ role in modulating reactivity.

Q. How do metal-chelating properties of the dioxo groups impact coordination chemistry and potential catalytic applications?

- Answer : The dioxo moieties act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes can exhibit redox activity, useful in catalysis (e.g., oxidation reactions). Spectrophotometric titration and cyclic voltammetry (CV) characterize binding stoichiometry and redox potentials. notes chelation’s role in altering solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.